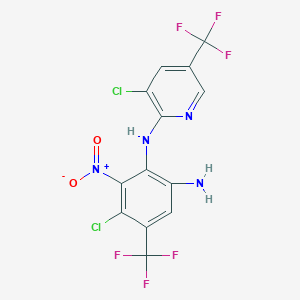

5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H6Cl2F6N4O2 and its molecular weight is 435.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry of Heterocyclic Compounds

Heterocyclic compounds, including derivatives of 5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine, play a crucial role in the development of new materials with potential electronic and biological applications. For example, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has revealed interesting properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. These findings suggest areas of potential interest for further investigation, including the exploration of analogues of the compound (Boča, Jameson, & Linert, 2011).

Corrosion Inhibition

Quinoline derivatives, closely related to the compound in focus, are recognized for their effectiveness as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enables these derivatives to form highly stable chelating complexes with surface metallic atoms, thus protecting against metallic corrosion. This highlights the compound's relevance in the development of anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Stability and Degradation Studies

The stability and degradation pathways of related compounds, such as nitisinone (NTBC), have been studied to understand their environmental impact and medical application risks. Studies involving LC-MS/MS have shown that the stability of such compounds increases with pH, leading to the formation of degradation products with considerable stability. These findings contribute to a better understanding of the environmental and medical implications of using such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Optoelectronic Materials Development

Research into quinazolines, a group related to the target compound, has revealed their importance in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These advancements underscore the compound's potential applications in photon-based electronics and other related fields (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitro-5-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-9-7(22)2-5(13(19,20)21)8(15)10(9)25(26)27/h1-3H,22H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPVIHWNHANXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904090 |

Source

|

| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044706-66-1 |

Source

|

| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)

![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)